2,4-Dimethylphenyl isothiocyanate

Organic Synthesis Procurement Specification Analytical Chemistry

Regioisomer misidentification causes failed syntheses and irreproducible bioactivity data. This compound provides the exact 2,4-substitution pattern required for synthesizing thiourea derivatives, specific heterocyclic scaffolds, and diuretic candidates. Features: ≥98% GC purity (mode across major suppliers); solid physical form enables accurate, reproducible weighing; documented antimicrobial activity against S. aureus, E. faecalis, E. coli, and P. aeruginosa; distinct NLO hyperpolarizability for materials research. Consistent batch quality supports impurity-sensitive biological assays and regioselective cyclocondensations.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 39842-01-8
Cat. No. B1295444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylphenyl isothiocyanate
CAS39842-01-8
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=C=S)C
InChIInChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3
InChIKeyHOHSBFCSOARUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylphenyl Isothiocyanate Physicochemical & Procurement Specifications


2,4-Dimethylphenyl isothiocyanate (systematic name 1-isothiocyanato-2,4-dimethylbenzene; also referred to as 2,4-xylyl isothiocyanate) is an aryl isothiocyanate featuring methyl substituents at the 2- and 4-positions of the phenyl ring [1]. It functions as a versatile electrophilic building block in the synthesis of thiourea derivatives, heterocycles, and agrochemical intermediates, while also exhibiting documented antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains .

1
Synthetic Utility
Electrophilic building block for thiourea and heterocycle synthesis
2
Physical Form
Low-melting solid (27 °C) enables precise gravimetric dispensing
3
Biological Context
Aryl isothiocyanate class with reported antimicrobial screening context

2,4-Dimethylphenyl Isothiocyanate Substitution Risks


Isothiocyanates that share an identical molecular formula but possess different ring-substitution patterns—for example, 2,4- versus 2,5-, 2,6-, or the unsubstituted phenyl isothiocyanate—display markedly distinct steric and electronic profiles. These differences directly influence their reactivity in nucleophilic additions, cyclocondensations, and biological target engagement. The 2,4-dimethyl substitution pattern establishes a unique dipole orientation and hyperconjugative stabilization, as demonstrated by computed nonlinear optical (NLO) properties [1]. Consequently, assuming that another regioisomer can substitute for the 2,4-isomer without altering synthetic outcomes or bioactivity is scientifically unfounded and represents a risk in both research and industrial workflows.

Regioisomer
Substituting 2,4-dimethylphenyl with 2,5-, 2,6-, or unsubstituted phenyl ITC alters dipole and steric profile, which may shift reactivity and target engagement.
Physical State
Solid at ambient (mp 27 °C) provides handling safety and weighing accuracy that liquid room-temperature analogs (e.g., 2,6-isomer, phenyl ITC) may not reproduce.

Quantitative Differentiation: 2,4-Dimethylphenyl Isothiocyanate vs. Analogs


Superior GC Purity vs. Commercial Standard

The target compound is commercially available at a verified GC purity of 99.7% (area%) , whereas the standard catalog purity offered by the majority of major chemical suppliers for this compound is 98% . This 1.7 absolute percentage-point purity increase reduces the burden of heavy-metal residues and volatile organic impurities that can interfere with downstream synthetic steps.

GC Purity Advantage
Lot attribute
99.7% vs. 98% (GC area%)
Reported higher purity may reduce side-reaction products and intermediate purification steps.
Batch COA vs. catalog specification; supplier data to verify.
Organic Synthesis Procurement Specification Analytical Chemistry

Solid-State Handling Advantage

2,4-Dimethylphenyl isothiocyanate is a low-melting solid (melting point 27 °C) at standard ambient conditions [1]. In contrast, the unsubstituted phenyl isothiocyanate is a liquid at room temperature (mp −21 °C) [2], and the 2,6-dimethyl isomer is also a liquid under the same conditions. The solid aggregate state of the 2,4-isomer enables precise gravimetric dispensing, reduces the risk of vapor inhalation, and permits solvent-free storage protocols.

Handling & Physical State
Cross-study comparable
Solid (mp 27 °C) vs. liquid (mp −21 °C)
Solid aggregate state supports simplified gravimetric dispensing and safer storage protocols.
Δ 48 °C higher vs. phenyl isothiocyanate; solvent-free handling advantage.
Formulation Science Laboratory Logistics Solid-Phase Synthesis

Aryl Isothiocyanate Antimicrobial Potency vs. Food Preservatives

In a systematic study comparing 19 isothiocyanate analogues across five functional-group classes, aryl isothiocyanates (which include the 2,4-dimethylphenyl derivative) achieved the highest antimicrobial activity rank order: aryl ITC > ω-methylthioalkyl ITC > ω-alkenyl ITC > ω-methylsulfinylalkyl ITC > alkyl ITC [1]. The antimicrobial potency of aryl ITCs was reported to be 5–10 times greater than that of preservatives commonly used in food products [1]. Moreover, aryl ITCs inhibited methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus at equivalent concentrations, indicating a resistance-independent mechanism [1].

Antimicrobial Potency Rank
Class-level inference
Aryl ITC > ω-methylthioalkyl ITC > ω-alkenyl ITC
Supports antimicrobial screening context; reported 5–10× greater activity than common food preservatives.
MRSA and MSSA inhibited at comparable concentrations; data to verify.
Antimicrobial Formulation Food Preservation MRSA

Application Scenarios for 2,4-Dimethylphenyl Isothiocyanate


Thiourea-Based Diuretic and Agrochemical Synthesis

The 99.7% GC purity and solid physical form enable reproducible, high-yielding reactions with amines to form thioureas . This is critical for preparing diuretic candidates (e.g., 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea) disclosed in patent literature, where impurity-sensitive biological assays demand consistent batch quality. The 2,4-substitution pattern also directs regioselective cyclocondensations, providing access to specific heterocyclic scaffolds not readily obtained from the 2,5- or 2,6-isomers.

Broad-Spectrum Antimicrobial Preservatives for Food and Pharmaceuticals

The aryl isothiocyanate class, to which 2,4-dimethylphenyl isothiocyanate belongs, exhibits 5–10 times greater antimicrobial potency than currently used food preservatives [1]. The compound’s reported activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains supports its evaluation as a preservative agent. Its solid state facilitates accurate incorporation into test formulations without the handling issues associated with volatile liquid isothiocyanates.

Nonlinear Optical Materials and Computational Chemistry

The 2,4-xylyl isothiocyanate exhibits non-zero first hyperpolarizability values, confirming nonlinear optical behavior [2]. This property, combined with the well-defined vibrational assignments available from FT-IR and FT-Raman studies, makes the compound a suitable candidate for developing organic NLO materials and for use as a benchmark molecule in computational chemistry investigations of isothiocyanate electronic structure.

Application
Selection Property
Validation Focus
Thiourea and heterocycle synthesis
High GC purity and solid physical form for batch consistency
Regioselective cyclocondensation and impurity-sensitive bioassay reproducibility
Antimicrobial preservative screening
Aryl isothiocyanate class with reported broad-spectrum activity context
MIC endpoint review against Gram-positive and Gram-negative strains
Computational chemistry and NLO materials
Well-defined vibrational assignments and non-zero hyperpolarizability
Benchmark molecule for electronic structure and NLO property studies

Technical Documentation Hub

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